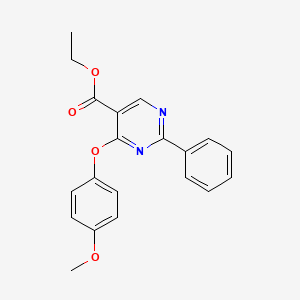
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a methoxyphenoxy group attached to the 4th position and a phenyl group attached to the 2nd position of the pyrimidine ring. The ethyl carboxylate group is attached to the 5th position of the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The phenyl, methoxyphenoxy, and ethyl carboxylate groups would be attached to this ring. The exact structure would need to be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The phenyl and methoxyphenoxy groups might be susceptible to electrophilic aromatic substitution reactions, while the ethyl carboxylate group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would need to be determined experimentally .Scientific Research Applications
Antiviral Activity
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate derivatives have been investigated for their potential antiviral activities. For example, 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 by various groups were synthesized and tested against a range of DNA viruses and retroviruses. Several of these derivatives showed marked inhibition of retrovirus replication in cell culture, highlighting their potential for antiviral drug development (Hocková et al., 2003).
Novel Synthetic Pathways
Research has also focused on developing new synthetic pathways for creating derivatives of ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate. Microwave-mediated, solvent-free conditions have been utilized for the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines, showcasing innovative approaches to compound synthesis that could be applicable in various domains of medicinal chemistry (Eynde et al., 2001).
Improved Synthesis Methods
Efforts to improve the general synthesis of 4-aryl-5-pyrimidinecarboxylates, including ethyl 4-phenyl-5-pyrimidinecarboxylate, have been reported. These advancements in synthesis methods aim to enhance the yield and efficiency of producing pyrimidinecarboxylate derivatives, which are valuable for further pharmaceutical applications (Breaux & Zwikelmaier, 1981).
Liquid Crystal Properties
The synthesis and examination of liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including derivatives with methyl and methoxy groups, have been explored. These studies contribute to understanding the physicochemical properties of pyrimidine derivatives and their potential applications in material science (Mikhaleva, 2003).
Antioxidant and Radioprotective Activities
Novel pyrimidine derivatives have been synthesized and evaluated for their antioxidant and radioprotective activities. For instance, a study on ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate showed promising results in reducing oxidative stress caused by ionizing radiation in Drosophila melanogaster, indicating potential for therapeutic applications (Mohan et al., 2014).
Safety and Hazards
Future Directions
Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .
properties
IUPAC Name |
ethyl 4-(4-methoxyphenoxy)-2-phenylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCOQRLPVMVWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

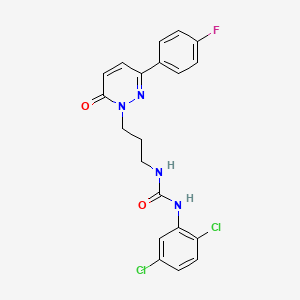
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)
![7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2922246.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2922248.png)
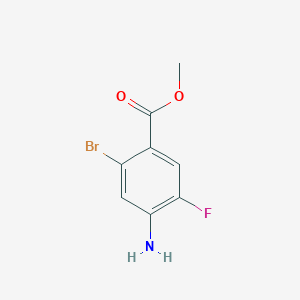
![4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide](/img/structure/B2922252.png)

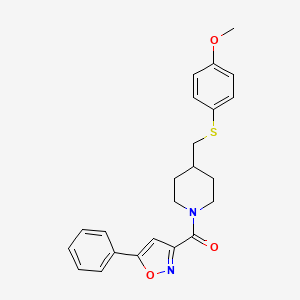
![Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2922258.png)
![[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid](/img/structure/B2922259.png)
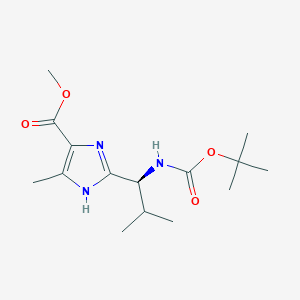
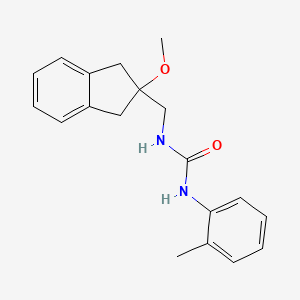
![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)